
2-Bromo-5-chloro-4-nitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromo-5-chloro-4-nitrotoluene can start from commercially available 5-chloro-2-methyl-4-nitroaniline. It can also be synthesized by the regioselective bromination of o-nitrotoluene . A Friedel Crafts acylation followed by a Clemmensen Reduction can also be used .Molecular Structure Analysis
The linear formula of this compound is C7H5BrClNO2 . Its molecular weight is 250.48 .Chemical Reactions Analysis
This compound is a versatile chemical that has a wide range of applications in the laboratory. It is used in the synthesis of a variety of organic compounds, as a reagent in organic reactions, and as a catalyst in biochemical reactions.Physical And Chemical Properties Analysis
This compound has a melting point of 78-80 °C (lit.) . It is insoluble in water .Applications De Recherche Scientifique
Synthesis of Halogenated Toluene Derivatives : The synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene involves a reduction to give 5-bromo-2-methylaniline, followed by diazotization and the Sandmeyer reaction. This study indicates a method for producing halogenated toluene derivatives, which could be applicable to 2-Bromo-5-chloro-4-nitrotoluene as well (Xue Xu, 2006).
Bromination of Nitrotoluene : The bromination process of p-nitrotoluene using antimony tribromide and ferric bromide as catalysts results in different brominated nitrotoluenes. This research provides insights into the catalytic processes that might be relevant for the bromination of this compound (G. Cavill, 1946).
Ring Halogenations of Polyalkylbenzenes : This study discusses ring halogenations of polyalkylbenzenes using different halogen sources and catalysts. The findings could be relevant to understanding the chemical behavior of this compound in similar reactions (P. Bovonsombat & E. Mcnelis, 1993).
Electrophilic Bromination Using Barium Tetrafluorobromate (III) : This research shows that Ba(BrF4)2 acts as a highly-active brominating agent. In case of interaction with nitrobenzene, pure 3-bromo-nitrotoluene is formed. This study highlights the potential for efficient bromination reactions, which could be applicable to this compound (V. Sobolev et al., 2014).
Synthesis of Nolatrexed Dihydrochloride : Nolatrexed dihydrochloride, a thymidylate synthase inhibitor, was synthesized from 2-bromo-4-nitrotoluene. This indicates that this compound might be used as a precursor in the synthesis of pharmaceutical compounds (Shi Hui-lin, 2008).
Ozone-mediated Nitration of Chloro- and Bromo-benzenes : This study discusses the nitration of chloro- and bromo-benzenes in the presence of ozone, yielding nitro derivatives. It provides an understanding of how halogen substituents in compounds like this compound might react under similar conditions (Hitomi Suzuki & Tadashi Mori, 1994).
Spectroscopic Studies of Halogen Substituted Nitrotoluenes : Spectroscopic studies of halogen-substituted nitrotoluenes, including compounds similar to this compound, provide insights into their molecular structure and electronic properties. This can be crucial for understanding their chemical behavior and potential applications (V. Krishnakumar et al., 2013).
Mécanisme D'action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral. It targets the respiratory system . Personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Ensure adequate ventilation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKQJMLNMYPKNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274608 |
Source


|
| Record name | 1-Bromo-4-chloro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10289-13-1 |
Source


|
| Record name | 1-Bromo-4-chloro-2-methyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10289-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)
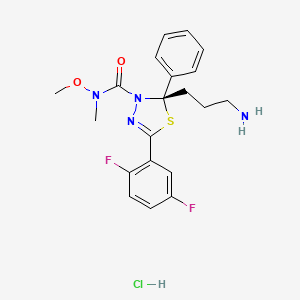
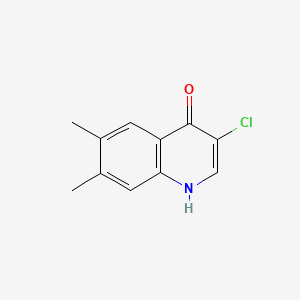
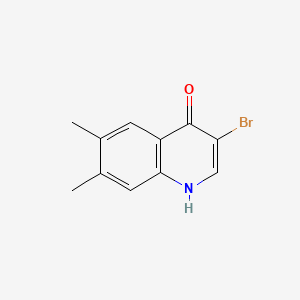
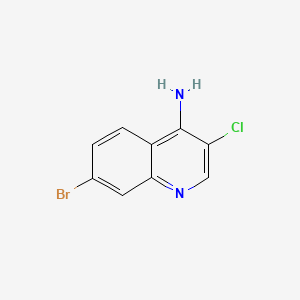
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)

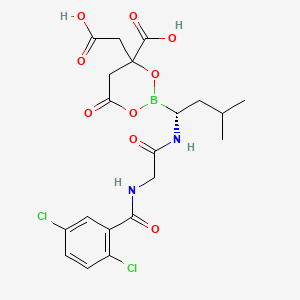


![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)


